molecular formula C13H19NO3 B1419819 Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate CAS No. 1048917-57-2

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate

Cat. No.: B1419819
CAS No.: 1048917-57-2
M. Wt: 237.29 g/mol
InChI Key: SYONVDJSRIFTGU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₄N₂O₃. It is a derivative of piperidine, featuring a furan ring attached to the nitrogen atom of the piperidine ring and an ethyl ester group at the carboxylate position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-furancarboxylic acid and piperidine.

  • Reaction Steps:

  • Ethyl Ester Formation: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(2-furylmethyl)piperidine-3-carboxylic acid.

  • Reduction: 1-(2-furylmethyl)piperidine-3-amine.

  • Substitution: Various substituted piperidines depending on the alkyl halide used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 1-(2-furylmethyl)pyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.

  • Ethyl 1-(2-furylmethyl)azepane-3-carboxylate: Similar structure but with an azepane ring instead of piperidine.

Uniqueness: Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate is unique due to its specific combination of the furan ring and piperidine structure, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYONVDJSRIFTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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